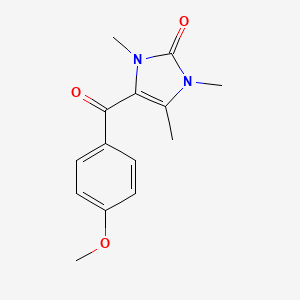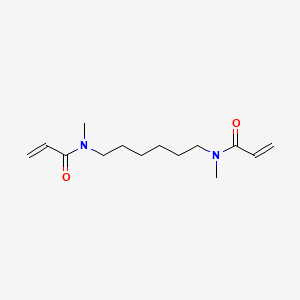
Stannane, (iodoacetoxy)tripropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (iodoacetoxy)tripropyl- is an organotin compound characterized by the presence of a tin atom bonded to three propyl groups and an iodoacetoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (iodoacetoxy)tripropyl- typically involves the reaction of tripropyltin hydride with iodoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium or copper catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of stannane, (iodoacetoxy)tripropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (iodoacetoxy)tripropyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The tin atom in the compound can be oxidized to higher oxidation states, resulting in the formation of tin oxides or other tin-containing species.
Reduction Reactions: The compound can be reduced to form tripropyltin hydride and other reduced tin species.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, (iodoacetoxy)tripropyl- include halides, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of stannane, (iodoacetoxy)tripropyl- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides .
Applications De Recherche Scientifique
Stannane, (iodoacetoxy)tripropyl- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Biological Research: It is used in studies involving the interaction of organotin compounds with biological systems, including their potential toxicity and therapeutic effects.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.
Mécanisme D'action
The mechanism of action of stannane, (iodoacetoxy)tripropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in its action include the modulation of enzyme activity and the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to stannane, (iodoacetoxy)tripropyl- include other organotin compounds such as tripropyltin chloride, tripropyltin bromide, and tripropyltin acetate .
Uniqueness
This functional group allows for specific interactions and reactions that are not possible with other organotin compounds .
Propriétés
Numéro CAS |
73927-92-1 |
|---|---|
Formule moléculaire |
C11H23IO2Sn |
Poids moléculaire |
432.91 g/mol |
Nom IUPAC |
tripropylstannyl 2-iodoacetate |
InChI |
InChI=1S/3C3H7.C2H3IO2.Sn/c3*1-3-2;3-1-2(4)5;/h3*1,3H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1 |
Clé InChI |
SFPMTXHMUNJKGU-UHFFFAOYSA-M |
SMILES canonique |
CCC[Sn](CCC)(CCC)OC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


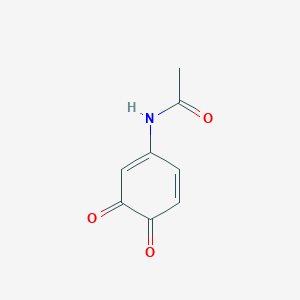

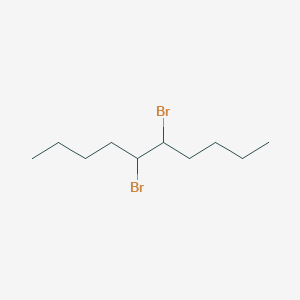
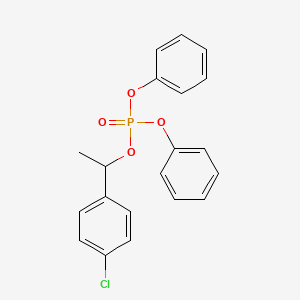
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)
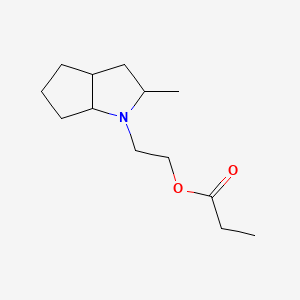



![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
